molecular formula C24H35NOSi B3313983 (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine CAS No. 948594-99-8

(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine

Cat. No.: B3313983
CAS No.: 948594-99-8
M. Wt: 381.6 g/mol
InChI Key: JQCAWHIRAPRAPR-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine is a chiral pyrrolidine-based organocatalyst with a stereogenic center at the C2 position. Its structure features two 3,5-dimethylphenyl groups and a trimethylsilyl (TMS)-protected oxygen atom attached to a central methyl group (Fig. 1). The compound is designed for asymmetric synthesis applications, leveraging its bulky aryl substituents and silyl ether group to induce stereoselectivity in reactions such as aldol additions or Michael reactions.

Properties

CAS No.

948594-99-8

Molecular Formula

C24H35NOSi

Molecular Weight

381.6 g/mol

IUPAC Name

[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane

InChI

InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m1/s1

InChI Key

JQCAWHIRAPRAPR-HSZRJFAPSA-N

SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C

Origin of Product

United States

Biological Activity

The compound (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₂₀H₂₇NOSi
  • Molecular Weight : 325.52 g/mol
  • CAS Number : 948594-99-8
  • SMILES Representation : CSi(C)OC([C@H]1CCCN1)(c2ccccc2)c3ccccc3

The compound features a pyrrolidine ring substituted with two 3,5-dimethylphenyl groups and a trimethylsilyl ether functional group, which may influence its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its role as an organocatalyst and potential therapeutic agent.

1. Anticancer Activity

A study investigated the effects of related compounds on various cancer cell lines. The compound's structural analogs showed significant cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cells. For instance, a related pyrrolidine derivative demonstrated a GI50 value of 3.18 µM against MCF-7 cells, indicating strong growth inhibition compared to standard treatments .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Studies have shown that compounds targeting NEK family kinases can significantly affect cancer cell proliferation. The inhibition of these kinases correlates with improved overall survival rates in various cancers .
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using MCF-7 and HeLa cell lines to evaluate the anticancer potential of related pyrrolidine derivatives. The results indicated that these compounds could effectively inhibit cell growth at micromolar concentrations, supporting their potential as therapeutic agents in oncology .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to assess the interaction of the compound with target proteins such as NEK7 and TP53. These studies revealed favorable binding affinities, suggesting that the compound could be optimized for enhanced therapeutic efficacy through structural modifications .

Data Summary Table

Biological ActivityObservationsReference
Anticancer ActivityGI50 = 3.18 µM in MCF-7 cells
MechanismInhibition of NEK kinases
Molecular InteractionsStrong binding to NEK7 and TP53

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Comparisons

Hydroxyl vs. TMS-O Substitution
  • (R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine (): Molecular Formula: C₂₁H₂₇NO; Molecular Weight: 309.45. Key Difference: Replaces the TMS-O group with a hydroxyl (-OH). Impact:
  • Higher polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
  • Reduced stability under acidic or moisture-rich conditions compared to the TMS-protected analogue.

  • Target Compound: Molecular Formula: Not explicitly stated in evidence but inferred as C₂₄H₃₅NOSi (assuming replacement of -OH with -OSi(CH₃)₃ in ’s structure). Key Advantage: The TMS group enhances stability and lipophilicity, making it suitable for reactions requiring inert conditions.
Aryl Group Modifications
  • (2R)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine (): Molecular Formula: C₂₄H₂₃F₁₂NOSi; Molecular Weight: 597.51. Key Difference: Replaces 3,5-dimethylphenyl groups with 3,5-bis(trifluoromethyl)phenyl substituents. Impact:
  • Steric Effects : Bulkier CF₃ groups may reduce reaction rates but improve enantioselectivity in sterically demanding transformations.
Silyl Group Variations
  • (2R,4R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)-4-(((2,3-dimethylbutan-2-yl)dimethylsilyl)oxy)pyrrolidine ():
    • Key Difference : Incorporates an additional silyl ether group at the C4 position of the pyrrolidine ring.
    • Impact :
  • Dual Silyl Protection : Enhances stability but complicates synthesis.
  • Increased Molecular Weight : 597.51 g/mol (), affecting solubility and purification.
Table 2: Functional Group Impact on Catalytic Performance
Functional Group Reactivity Impact Stability
-OH () High polarity; prone to hydrogen bonding. Limited to polar solvents. Low (acid-sensitive)
-OSi(CH₃)₃ (Target) Lipophilic; compatible with non-polar solvents. Stable under anhydrous conditions. High
3,5-CF₃-phenyl () Electron-withdrawing; accelerates electrophilic steps. Moderate (sensitive to nucleophiles)

Q & A

Q. What are the optimal synthetic routes for preparing (2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine, and what key intermediates should be monitored?

The compound is typically synthesized via silylation of a pyrrolidinemethanol precursor. A method involves reacting (R)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol with chloro(trimethyl)silane in the presence of a base like DIEA and a catalyst such as DMAP in anhydrous DCM under reflux (24 hours). Key intermediates include the hydroxyl precursor and the silylated product, which can be tracked via TLC or HPLC. Post-reaction, extraction with DCM and purification by column chromatography are recommended .

Q. How can enantiomeric purity be rigorously validated for this compound?

Enantiomeric purity is critical for catalytic applications. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) is effective. Alternatively, optical rotation measurements ([α]D) and comparison to literature values (e.g., ≥99% HPLC purity) ensure consistency. For advanced validation, X-ray crystallography can confirm absolute configuration .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify the pyrrolidine backbone, aryl protons (δ 6.5–7.2 ppm for 3,5-dimethylphenyl groups), and trimethylsilyl signals (δ 0.1–0.3 ppm).
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~1100 cm⁻¹ (C-N) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ = 597.51 for C₂₄H₂₃F₁₂NOSi) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethylphenyl and trimethylsilyl groups influence catalytic activity in asymmetric organocatalysis?

The 3,5-dimethylphenyl groups provide steric bulk, enabling enantioselective induction via π-π or C–H⋯π interactions with substrates. The trimethylsilyl ether enhances stability against hydrolysis while modulating electron density at the pyrrolidine nitrogen. Computational studies (DFT) can map transition states to rationalize stereochemical outcomes .

Q. What strategies mitigate decomposition during long-term storage, and how is stability quantified?

Store at -20°C under inert gas (argon) to prevent oxidation and moisture ingress. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products (e.g., desilylation to the alcohol). Lyophilization or formulation with stabilizers (e.g., molecular sieves) improves shelf life .

Q. How can computational modeling predict non-covalent interactions critical to catalytic efficiency?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., AIM analysis) reveal interactions like C–H⋯π (e.g., between aryl groups and substrates) or hydrogen bonding. For example, torsion angles in the crystal structure (e.g., 104.66° for C8–C7–Si1–O1) guide force field parameterization .

Q. What methodologies resolve contradictions in reported reaction yields for silylation steps?

Yield discrepancies often arise from trace moisture or incomplete activation of the silylating agent. Controlled experiments with Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) and in-situ FT-IR monitoring of silanol consumption can standardize protocols. Comparative studies using alternative silylation reagents (e.g., TBSCl vs. TMSCl) may also clarify optimal conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterValue/ConditionReference
Reaction TemperatureReflux (40–50°C in DCM)
Catalytic BaseDIEA (2.0 eq)
Silylating AgentChloro(trimethyl)silane (1.2 eq)
Purification MethodColumn chromatography (SiO₂, hexane/EtOAc)

Q. Table 2: Stability Data

ConditionDegradation Rate (per month)Major Degradant
-20°C (argon)<0.5%None detected
25°C/60% RH3.2%Desilylated alcohol
40°C/75% RH12.7%Oxidized byproducts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-[Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.